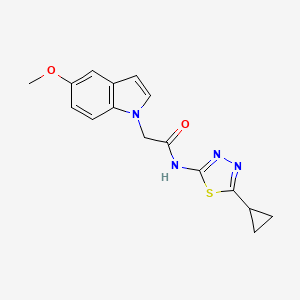

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a structurally complex molecule combining two pharmacologically significant moieties: a 1,3,4-thiadiazole ring substituted with a cyclopropyl group and a 5-methoxyindole linked via an acetamide bridge. Its molecular formula is C₁₆H₁₅N₄O₂S, with a molecular weight of approximately 333.4 g/mol (extrapolated from ). The compound’s key structural features include:

- 5-Cyclopropyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity in drug design .

- Acetamide linker: Facilitates conformational flexibility while maintaining structural integrity .

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-22-12-4-5-13-11(8-12)6-7-20(13)9-14(21)17-16-19-18-15(23-16)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYMEFYESJYRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

Coupling with Indole Derivative: The indole moiety can be coupled with the thiadiazole ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced derivatives of the thiadiazole ring.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide shows promise as a lead compound in drug development. Its structure suggests potential activity against various diseases:

-

Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of resistant pathogens.

Similar Compounds Biological Activity N-(5-cyclopropylthiadiazole) Antimicrobial Thienopyridazine Derivative Anticancer Cyclopropane Derivative Diverse pharmacological activities

Biological Research

In biological contexts, this compound is being investigated for its interactions with various biological targets. Studies are focused on:

- Mechanism of Action : Understanding how the compound interacts at the molecular level with enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays are employed to elucidate these interactions.

Industrial Applications

The industrial sector may utilize this compound as an intermediate in the synthesis of other valuable compounds or in the development of new materials. Its unique structure allows for exploration in various chemical reactions.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of thiadiazole compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of the indole moiety may enhance this effect by modulating cellular pathways involved in apoptosis.

- Antimicrobial Efficacy : Research has shown that similar thiadiazole compounds possess broad-spectrum antimicrobial activity. The incorporation of a cyclopropyl group may increase lipophilicity, enhancing membrane penetration and bioavailability.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its pharmacological profile, the compound is compared to structurally analogous derivatives (Table 1). Key differentiating factors include substituents on the thiadiazole and indole rings, solubility, and biological activity.

Table 1: Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Properties

- Phenyl/Benzyl: Enhance lipophilicity but may compromise solubility and specificity .

- Indole Modifications: 5-Methoxy (Target Compound): Balances electron-donating effects and hydrophobicity, favoring receptor binding .

Pharmacokinetic Considerations

- Solubility : The methoxy group on indole improves water solubility compared to bromo or phenylmethoxy derivatives .

- Metabolic Stability : Cyclopropyl’s sp³ hybridization resists oxidative degradation, contrasting with ethyl or benzyl groups prone to CYP450 metabolism .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structural combination of a thiadiazole ring and a methoxy-substituted indole moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. Its structure can be outlined as follows:

- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that is known for its biological activity.

- Indole Moiety : A bicyclic structure that is commonly found in many natural products and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole : Cyclopropylamine reacts with carbon disulfide and hydrazine hydrate under reflux conditions to form the thiadiazole ring.

- Preparation of Indole : The indole derivative (5-methoxy-1H-indole) is synthesized through methods such as Fischer indole synthesis.

- Coupling Reaction : The thiadiazole and indole derivatives are coupled using a coupling agent like EDCI in the presence of a base such as triethylamine to yield the final acetamide product .

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and indole moieties exhibit significant anticancer properties. For instance, structure–activity relationship (SAR) studies have shown that derivatives with electron-donating groups improve anticancer potential against various cancer cell lines, including MCF-7 breast cancer cells .

In vitro assays demonstrated that this compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives with similar structural features show promising activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is particularly noted for enhancing antimicrobial efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Interaction : It may interact with specific receptors or pathways that modulate cellular responses, leading to apoptosis in cancer cells or inhibition of microbial metabolism .

Case Studies

A notable case study involved the evaluation of various derivatives of thiadiazoles in combination with indoles against cancer cell lines. The results highlighted the enhanced efficacy of compounds containing both moieties compared to those with only one type of structure. These findings support the hypothesis that structural diversity contributes significantly to biological activity.

Q & A

Q. Optimization Strategies :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic solvents enhance reaction rates . |

| Catalyst | Triethylamine | Neutralizes HCl byproducts, improving purity . |

| Temperature | 80–100°C | Higher temps accelerate ring closure but risk decomposition . |

| Purification | Column chromatography | Essential for isolating the final product from side products . |

Advanced Consideration : Contradictions in solvent choice (e.g., DMF vs. THF) may arise from differing solubility of intermediates. Systematic screening using fractional factorial design can identify optimal conditions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane (δ 0.5–1.5 ppm) and indole NH (δ ~10 ppm) protons. Methoxy groups appear at δ ~3.8 ppm .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 385.12) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% target) .

Advanced Consideration : Conflicting spectral data (e.g., unexpected coupling constants) may arise from rotational isomers. Variable-temperature NMR or 2D-COSY resolves such ambiguities .

What in vitro biological screening strategies are recommended for therapeutic potential?

Basic Research Question

- Anticancer Activity : Screen against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays. Compare IC₅₀ values with cisplatin controls .

- Antimicrobial Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Consideration : To address false positives in cytotoxicity assays, include a non-cancer cell line (e.g., NIH3T3 fibroblasts) to confirm selectivity .

How can researchers design SAR studies for the thiadiazole and indole moieties?

Advanced Research Question

- Thiadiazole Modifications : Replace cyclopropane with ethyl or benzyl groups to assess steric/electronic effects on bioactivity .

- Indole Substitutions : Introduce halogens (Br, Cl) at the 5-position to evaluate π-stacking interactions in target binding .

Methodology : Synthesize analogs, then correlate structural variations with bioactivity using multivariate regression analysis .

What computational methods predict binding interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with aromatase (PDB: 3EQM) or β-tubulin (PDB: 1SA0) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Validation : Compare docking scores with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvation effects .

How to resolve contradictions between computational predictions and experimental bioactivity?

Advanced Research Question

- Case Study : If docking predicts strong aromatase inhibition but assays show low activity:

- Re-examine protonation states of ligand/target in docking .

- Test for off-target effects via kinome-wide profiling .

- Validate binding via SPR or ITC to measure affinity .

What strategies assess stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC .

- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.